molecular formula C4H10O4PS- B14283554 Ethyl 2-sulfanylethyl phosphate CAS No. 126969-33-3

Ethyl 2-sulfanylethyl phosphate

Cat. No.: B14283554
CAS No.: 126969-33-3
M. Wt: 185.16 g/mol
InChI Key: ZIURZTXFZLPRRR-UHFFFAOYSA-M
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Description

Ethyl 2-sulfanylethyl phosphate is an organophosphorus compound that contains both a phosphate group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-sulfanylethyl phosphate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with thiourea to form ethyl 2-mercaptoacetate, which is then phosphorylated using phosphorus oxychloride (POCl3) under basic conditions . Another method involves the direct phosphorylation of ethyl 2-mercaptoethanol using phosphorus trichloride (PCl3) in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-sulfanylethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The phosphate group can be reduced under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Reduced phosphate derivatives.

    Substitution: Various substituted thiol derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-sulfanylethyl phosphate involves its interaction with molecular targets through its thiol and phosphate groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the phosphate group can participate in phosphorylation and dephosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-sulfanylethyl phosphate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of thiol and phosphate groups, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

126969-33-3

Molecular Formula

C4H10O4PS-

Molecular Weight

185.16 g/mol

IUPAC Name

ethyl 2-sulfanylethyl phosphate

InChI

InChI=1S/C4H11O4PS/c1-2-7-9(5,6)8-3-4-10/h10H,2-4H2,1H3,(H,5,6)/p-1

InChI Key

ZIURZTXFZLPRRR-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)([O-])OCCS

Origin of Product

United States

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